

# Biological Activity & Technical Guide: 4-Chlorophenylguanidine Carbonate

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## Compound of Interest

Compound Name:	4-Chlorophenylguanidine carbonate
CAS No.:	61705-88-2
Cat. No.:	B1585702

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## Executive Summary

**4-Chlorophenylguanidine Carbonate** (PCG-Carbonate) is the stable salt form of 1-(4-chlorophenyl)guanidine, a privileged scaffold in drug discovery. While often categorized as a synthetic intermediate, the PCG moiety possesses intrinsic biological activity due to its ability to function as a bioisostere of urea and thiourea, and its capacity to form strong bidentate hydrogen bonds with carboxylate residues in protein active sites.

This guide explores its role as a precursor for aminopyrimidines (kinase inhibitors) and dihydrotriazines (antifolates), and details its intrinsic interactions with imidazoline receptors and bacterial membranes.

## Chemical Profile & Stability

The carbonate salt is preferred over the free base due to enhanced stability and non-hygroscopic nature. In physiological solution, it dissociates to release the active guanidinium cation.

Property	Specification	Relevance
Chemical Structure		Guanidine head group + Lipophilic tail.
pKa (Guanidine)	~12.5 (Strong Base)	Fully protonated at physiological pH (7.4).
Solubility	Moderate in Water; High in DMSO/Acid	Requires acidification for aqueous activation.
Electronic Effect	4-Chloro (Electron Withdrawing)	Reduces basicity slightly vs. phenylguanidine; increases lipophilicity ( ).

## Mechanism of Action: The Pharmacophore

The biological activity of 4-Chlorophenylguanidine stems from two distinct structural features: the Cationic Head and the Halogenated Tail.

### A. Receptor Binding (GPCRs & Enzymes)

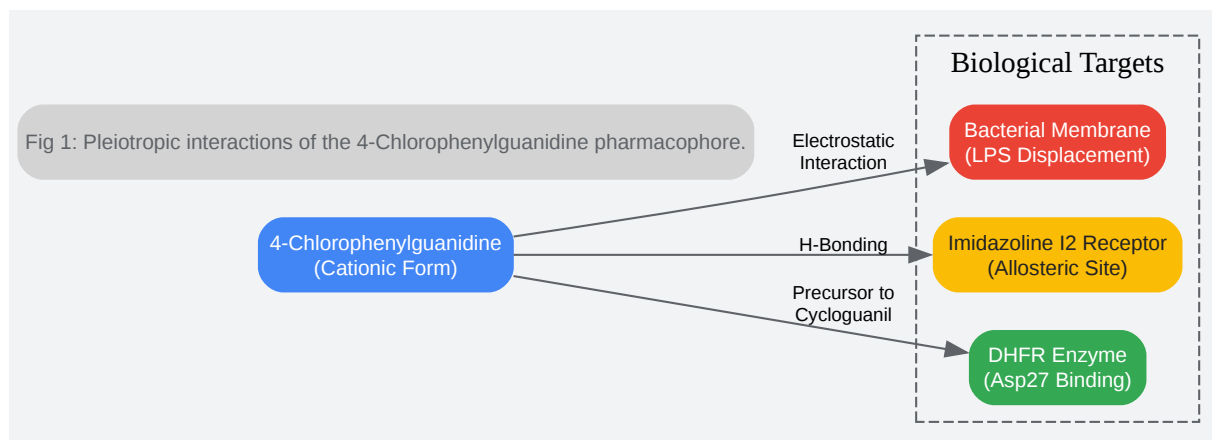
The guanidine group mimics the arginine side chain, allowing it to anchor into anionic pockets of receptors.

- Imidazoline Binding Sites (I2): Phenylguanidines show affinity for I2 sites (located on MAO-B enzymes), relevant in depression and neuroprotection.
- 5-HT<sub>3</sub> Antagonism: The 4-chlorophenylguanidine motif serves as a simplified anchor for serotonin receptor antagonists, blocking cation flux.
- DHFR Inhibition (Downstream): When cyclized into dihydrotriazines (e.g., Cycloguanil analogs), the guanidine nitrogens bind Asp27 of Dihydrofolate Reductase (DHFR), blocking folate synthesis in protozoa.

### B. Antimicrobial Action (Membrane Disruption)

Like chlorhexidine, the PCG cation can displace divalent cations (

) from the lipopolysaccharide (LPS) layer of Gram-negative bacteria, destabilizing the outer membrane and increasing permeability.



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## Therapeutic Applications & Synthesis

The primary utility of PCG Carbonate is as a "lego block" for constructing heterocyclic drugs.

### Pathway: Synthesis of Bioactive Heterocycles

- Aminopyrimidines: Reaction with -diketones yields 2-amino-4-arylpyrimidines (common in kinase inhibitors).
- Dihydrotriazines: Reaction with ketones/aldehydes yields antifolates (antimalarial activity).

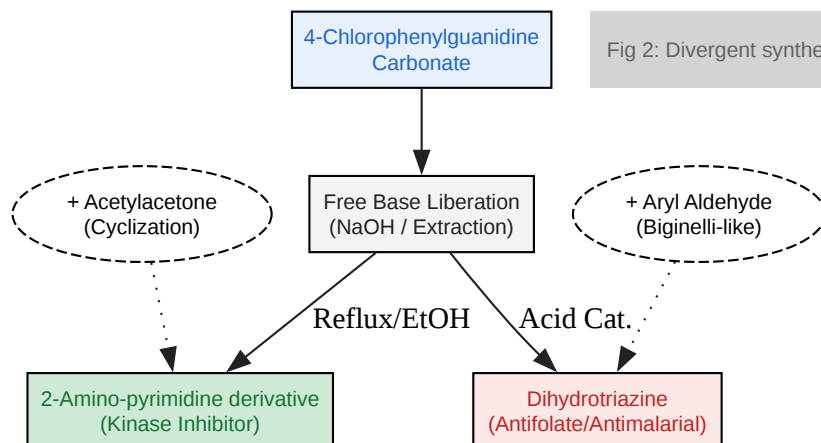


Fig 2: Divergent synthesis of bioactive heterocycles from PCG.

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## Experimental Protocols

### Protocol A: Activation of Carbonate to Free Base

Since the carbonate is a salt, it must often be converted to the free base for organic synthesis or lipophilic assays.

- Suspension: Suspend 10 mmol (approx. 2.5 g) of **4-Chlorophenylguanidine Carbonate** in 20 mL of dichloromethane (DCM).
- Neutralization: Add 20 mL of 2M NaOH solution. Stir vigorously for 15 minutes at Room Temperature (RT).
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with 10 mL DCM.
- Drying: Combine organic layers, dry over anhydrous \_\_\_\_\_, and concentrate in vacuo.
- Yield: Expect a white/off-white solid (Free Base). Use immediately to prevent atmospheric carbonation.

### Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

To assess intrinsic membrane-disrupting activity.

- Organisms: *S. aureus* (Gram+), *E. coli* (Gram-).
- Media: Mueller-Hinton Broth (MHB).
- Stock Prep: Dissolve PCG Carbonate in 5% DMSO/Water (acidify slightly with HCl if needed for solubility).

Steps:

- Prepare serial 2-fold dilutions of PCG in a 96-well plate (Range: 512

g/mL to 0.5

g/mL).

- Inoculate wells with bacteria adjusted to

CFU/mL.

- Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).

- Incubate at 37°C for 18–24 hours.

- Readout: Determine MIC as the lowest concentration with no visible turbidity.

- Expected Result: Moderate activity (MIC 32–128

g/mL) against Gram-positives; lower activity against Gram-negatives unless permeabilized.

## Safety & Toxicology (SDS Summary)

- Signal Word: WARNING

- Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation (Alkaline nature).
- H319: Causes serious eye irritation.
- Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
- Metabolic Fate: The chlorophenyl ring is resistant to oxidation; primary excretion is likely renal as the unchanged cation or N-glucuronide conjugate.

## References

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